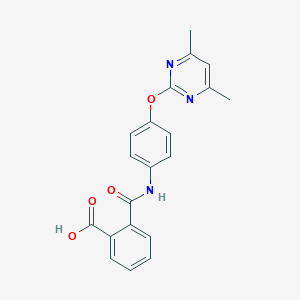![molecular formula C19H19N3O5S2 B255452 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling pathways.
作用機序
The mechanism of action of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves the inhibition of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, which is a key enzyme involved in the regulation of insulin signaling pathways. By inhibiting 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, this compound can enhance insulin sensitivity and improve glucose uptake in cells, which may have therapeutic effects in the treatment of diabetes and obesity. In addition, this compound has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound can enhance insulin sensitivity and improve glucose uptake, which may have therapeutic effects in the treatment of diabetes and obesity. In addition, it has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells. In organisms, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
実験室実験の利点と制限
The advantages of using 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in lab experiments include its potential therapeutic effects in the treatment of diabetes, obesity, and cancer, as well as its ability to enhance insulin sensitivity and improve glucose uptake in cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide. One direction is to further investigate its potential therapeutic effects in the treatment of diabetes, obesity, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes involved in insulin signaling pathways. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective inhibitors of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide for therapeutic use.
合成法
The synthesis of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 4-(1,3-thiazol-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.
科学的研究の応用
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, this compound has been shown to have potential therapeutic effects in the treatment of diabetes, obesity, and cancer. In biology, it has been used as a tool to study the mechanisms of insulin signaling pathways and the role of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in regulating these pathways. In chemistry, it has been used as a starting material for the synthesis of other compounds with potential biological activity.
特性
製品名 |
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide |
|---|---|
分子式 |
C19H19N3O5S2 |
分子量 |
433.5 g/mol |
IUPAC名 |
2-(2-ethoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-2-26-16-5-3-4-6-17(16)27-13-18(23)21-14-7-9-15(10-8-14)29(24,25)22-19-20-11-12-28-19/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23) |
InChIキー |
OZTJNNZJLVRGDT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
正規SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)




![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)


